O-Desmethyl Venlafaxine N-Dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

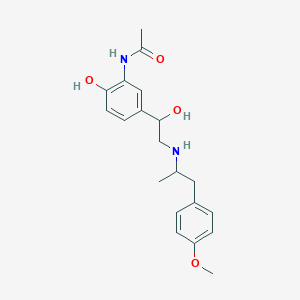

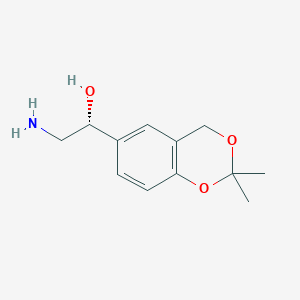

O-Desmethyl Venlafaxine N-Dimer is related to Venlafaxine, a widely used antidepressant . It’s a metabolite of Venlafaxine . It’s used in Venlafaxine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Venlafaxine and its related formulations .

Synthesis Analysis

The synthesis of O-Desmethyl Venlafaxine involves a process of demethylation of the methoxy group of venlafaxine . Another study indicated that O-Desmethyl Venlafaxine was synthesized by dimethylation of intermediate III with 37% formaldehyde solution and 85% formic acid solution .Molecular Structure Analysis

The molecular formula of O-Desmethyl Venlafaxine is C16H25NO2 . The molecular weight is 263.37 g/mol . The structure of O-Desmethyl Venlafaxine has been analyzed using liquid chromatography hyphenated to high-resolution tandem mass spectrometry .Chemical Reactions Analysis

Venlafaxine undergoes significant first-pass metabolism in the intestine and liver to form O-Desmethyl Venlafaxine . The first-pass metabolism was modeled as a first-order conversion .Physical And Chemical Properties Analysis

The physical and chemical properties of O-Desmethyl Venlafaxine include a molecular weight of 263.37 g/mol, a XLogP3-AA of 2.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Aplicaciones Científicas De Investigación

Pharmacokinetic Modeling

Field

Pharmacology and Drug Discovery

Summary

This application involves the use of joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication .

Methods

Plasma concentrations with demographic and clinical data were derived from a bioequivalence study in 24 healthy subjects and a naturalistic TDM setting containing 127 psychiatric patients . A parent-metabolite PPK modeling was performed with NONMEM software using a non-linear mixed effect modeling approach .

Results

The concentrations of venlafaxine and O-desmethyl venlafaxine were well described with a one-compartment model incorporating first-pass metabolism . The morbid state and concomitant amisulpride were identified as two significant covariates affecting the clearance of venlafaxine and O-desmethyl venlafaxine .

Pharmacodynamic Modelling

Field

Clinical Pharmacokinetics

Summary

This application involves the use of pupillography as a test system for the pharmacodynamic response to venlafaxine .

Methods

Twelve healthy male subjects received venlafaxine 37.5 mg or placebo orally twice daily for 7 days and subsequently 75 mg or placebo twice daily for another 7 days . After the last dose of venlafaxine or placebo on day 14, blood samples were drawn to determine venlafaxine and O-desmethylvenlafaxine concentrations and the amplitude and recovery time of the pupillary light reflex were measured .

Results

The pharmacokinetic part of the model could be simultaneously fitted to both venlafaxine and O-desmethylvenlafaxine data, yielding precise parameter estimates that were similar to published data . The model detected high variability of the intrinsic clearance of venlafaxine (94.8%), most likely due to cytochrome P450 2D6 polymorphism .

Synthesis Process Optimization

Field

Chemical Engineering and Pharmaceutical Chemistry

Summary

This application involves the optimization of the synthesis process of Venlafaxine . The process focuses on the anionization of the hydroxyl group, which reduces the nucleophilic offensive activity of the oxygen anion on the benzyl methyl group of the benzyl bromide .

Methods

The specific methods of synthesis process optimization are not detailed in the source . However, it typically involves a series of experiments to determine the optimal conditions for the reaction.

Results

However, the specific results for this application are not provided in the source .

Pharmacokinetic Variability Exploration

Field

Pharmacokinetics and Clinical Pharmacology

Summary

This application involves the exploration of the pharmacokinetic variability of Venlafaxine with a phenotyping approach . This is a multicentric French-Swiss study known as the MARVEL study .

Methods

The specific methods used in this study are not detailed in the source . However, pharmacokinetic studies typically involve the administration of the drug to a group of subjects and the subsequent measurement of drug concentrations in the body over time.

Results

The specific results of this study are not provided in the source . However, such studies typically provide valuable insights into the factors that influence the absorption, distribution, metabolism, and excretion of the drug.

Direcciones Futuras

Future research could focus on exploring the relationship between the activity of drug-metabolizing enzymes, assessed by a phenotypic approach, and the concentrations of Venlafaxine and O-Desmethyl Venlafaxine . This could contribute to precision medication in clinical practice and inspire other drugs with pre-system metabolism .

Propiedades

Número CAS |

1187545-61-4 |

|---|---|

Nombre del producto |

O-Desmethyl Venlafaxine N-Dimer |

Fórmula molecular |

C₃₂H₄₈N₂O₄ |

Peso molecular |

524.73 |

Sinónimos |

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.